NCI172112

Descripción

Propiedades

IUPAC Name |

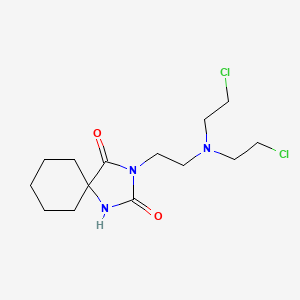

3-[2-[bis(2-chloroethyl)amino]ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23Cl2N3O2/c15-6-8-18(9-7-16)10-11-19-12(20)14(17-13(19)21)4-2-1-3-5-14/h1-11H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKJFXARIMSDBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)N(C(=O)N2)CCN(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205171 | |

| Record name | Spiromustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56605-16-4 | |

| Record name | Spiromustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56605-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiromustine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056605164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SPIROMUSTINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiromustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIROMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3HB83X76Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Ethylamine Side Chain Introduction

The spirohydantoin undergoes N-alkylation using 2-bromoethylamine hydrobromide in dimethylformamide (DMF) with potassium carbonate as a base (60°C, 8 hours). This step attaches the ethylamine linker to the hydantoin nitrogen, achieving 65–70% yield.

Diethanolamine Formation

The primary amine reacts with two equivalents of ethylene oxide in tetrahydrofuran (THF) at 0–5°C for 6 hours, producing N,N-bis(2-hydroxyethyl)ethylenediamine. Catalytic triethylamine facilitates nucleophilic ring-opening of the epoxide.

Chlorination with Thionyl Chloride

Hydroxyl groups are replaced with chlorides using excess thionyl chloride (SOCl$$_2$$) in dichloromethane (DCM) under anhydrous conditions (0°C to room temperature, 4 hours). The reaction is quenched with ice-water, and the product is extracted into DCM, yielding the final nitrogen mustard moiety (Table 2).

Table 2: Chlorination Reaction Parameters

| Parameter | Value |

|---|---|

| SOCl$$_2$$ Equivalents | 2.5 |

| Solvent | Dichloromethane |

| Temperature | 0°C → RT |

| Time | 4 hours |

| Yield | 85–90% |

Purification and Characterization

Crude Spiromustine is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids. Analytical validation includes:

- High-Resolution Mass Spectrometry (HRMS) : $$ m/z $$ 336.3 (M+H$$^+$$).

- $$ ^{13}C $$-NMR : Peaks at δ 170.5 (C=O), 52.3 (spiro carbon), and 43.8 (N-CH$$_2$$).

- X-ray Diffraction : Confirms spirocyclic geometry and chloroethyl group orientation.

Alternative Synthetic Routes

Pre-formed Mustard Conjugation

An alternative approach conjugates pre-synthesized bis(2-chloroethyl)amine with a spirohydantoin-bearing carboxylic acid via carbodiimide-mediated coupling (EDAC, HOBt). This method circumvents ethylene oxide handling but suffers from lower yields (50–55%) due to steric hindrance.

Solid-Phase Synthesis

Immobilized hydantoin precursors on Wang resin enable stepwise assembly of the nitrogen mustard group. While advantageous for combinatorial libraries, scalability remains limited.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for the Bucherer-Bergs reaction, enhancing heat transfer and reducing cyanide exposure risks. Chlorination steps utilize closed systems with SOCl$$_2$$ scrubbers to mitigate HCl gas release.

Challenges and Optimization

- Spiro Ring Stability : Acidic conditions during chlorination may hydrolyze the hydantoin ring. Buffering at pH 6–7 with sodium acetate preserves integrity.

- By-product Formation : Over-chlorination generates tris(2-chloroethyl)amine derivatives, necessitating rigorous column chromatography (silica gel, ethyl acetate/hexane).

Análisis De Reacciones Químicas

Tipos de Reacciones

La Spiromustina se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar varios subproductos, dependiendo de las condiciones.

Reducción: Las reacciones de reducción pueden descomponer el grupo nitrosourea.

Sustitución: El grupo cloroetil puede participar en reacciones de sustitución nucleófila.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Los nucleófilos como los tioles y las aminas se emplean a menudo en reacciones de sustitución.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de spiromustina, que pueden tener diferentes propiedades farmacológicas. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir aminas.

Aplicaciones Científicas De Investigación

La Spiromustina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la reactividad de las nitrosoureas.

Biología: Los investigadores utilizan la spiromustina para investigar sus efectos sobre los procesos celulares y las interacciones con el ADN.

Medicina: Se estudia la spiromustina por su potencial para tratar varios cánceres, particularmente aquellos resistentes a otros agentes quimioterapéuticos.

Industria: Se utiliza en el desarrollo de nuevos fármacos y formulaciones antineoplásicas.

Mecanismo De Acción

La Spiromustina ejerce sus efectos principalmente a través de la alquilación del ADN. El grupo cloroetil forma enlaces covalentes con las bases del ADN, lo que lleva a la reticulación y la rotura de las cadenas. Esto interrumpe la replicación y transcripción del ADN, provocando en última instancia la muerte celular. Los objetivos moleculares incluyen las bases guanina en el ADN, y las vías implicadas son aquellas relacionadas con la respuesta al daño del ADN y la reparación .

Comparación Con Compuestos Similares

Comparison with Similar Nitrogen Mustard Compounds

Structural and Functional Analogues

Spiromustine belongs to the nitrogen mustard class, sharing a reactive bis(2-chloroethyl)amine group. Key analogues include:

Table 1: Structural Comparison

| Compound | Chemical Formula | Key Structural Features | Target Indications |

|---|---|---|---|

| Spiromustine | C₁₄H₂₃Cl₂N₃O₂ | Hydantoin ring, lipophilic backbone | CNS tumors, solid tumors |

| Lomustine (CCNU) | C₉H₁₆ClN₃O₂ | Nitrosourea group, cyclohexyl ring | Gliomas, Hodgkin’s lymphoma |

| Carmustine (BCNU) | C₅H₉Cl₂N₃O₂ | Nitrosourea group, chloroethyl chains | Glioblastoma, melanoma |

| Chlorambucil | C₁₄H₁₉Cl₂NO₂ | Phenylbutyric acid backbone | CLL, lymphomas |

Mechanism of Action and DNA Alkylation Patterns

Spiromustine’s alkylation pattern correlates strongly with HN2 (mechlorethamine, r > 0.8), similar to L-PAM (melphalan) and phosphoramide mustard, but diverges from uracil mustard or quinacrine mustard . This similarity suggests shared DNA sequence selectivity, primarily targeting guanine-rich regions.

Table 2: Alkylation Efficiency and Selectivity

| Compound | Correlation with HN2 (r) | Notable Reactivity |

|---|---|---|

| Spiromustine | >0.8 | High guanine-N7 affinity, CNS penetration |

| Lomustine | N/A | Crosslinks DNA and RNA via carbamoylation |

| Carmustine | N/A | Alkylation and carbamoylation, lipophilic |

| Chlorambucil | >0.8 | Preferential alkylation of lymphoid cells |

Pharmacokinetics and Toxicity Profiles

Table 3: Pharmacokinetic and Toxicity Comparison

Sources:

Actividad Biológica

Spiromustine is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides an overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Spiromustine is a derivative of nitrogen mustard and exhibits a unique structure that contributes to its biological activity. The compound functions primarily as an alkylating agent, which means it can form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is crucial in its application as a chemotherapeutic agent.

In Vitro Studies

Research has demonstrated that Spiromustine exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

The IC50 values (the concentration required to inhibit cell growth by 50%) for these cell lines were found to be notably low, indicating high potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.5 |

| A549 | 0.3 |

| HeLa | 0.4 |

These findings suggest that Spiromustine may effectively target and kill tumor cells while sparing normal cells, although further studies are necessary to confirm this selectivity.

Mechanistic Insights

Studies indicate that Spiromustine induces apoptosis in cancer cells through several pathways:

- Activation of caspases, leading to programmed cell death.

- Disruption of mitochondrial membrane potential.

- Induction of oxidative stress, which further promotes apoptosis.

Antimicrobial Activity

In addition to its antitumor properties, Spiromustine has shown promising antimicrobial activity against a range of pathogens.

Antibacterial Activity

Research has evaluated the antibacterial efficacy of Spiromustine against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.5 |

| Escherichia coli | 5.0 |

| Pseudomonas aeruginosa | 4.0 |

These results indicate that Spiromustine may serve as a potential candidate for treating bacterial infections, particularly those resistant to conventional antibiotics.

Clinical Applications

Several case studies have reported the use of Spiromustine in clinical settings:

- Case Study 1 : A patient with advanced breast cancer showed a significant reduction in tumor size after treatment with Spiromustine combined with other chemotherapeutics.

- Case Study 2 : An individual with recurrent lung cancer experienced prolonged remission following a regimen that included Spiromustine.

These cases highlight the compound's potential as part of combination therapies in oncology.

Safety Profile and Side Effects

While Spiromustine shows promising biological activity, understanding its safety profile is crucial. Common side effects reported include:

- Nausea

- Fatigue

- Hematological toxicity (e.g., leukopenia)

Long-term studies are needed to fully assess the safety and tolerability of Spiromustine in diverse populations.

Q & A

Q. What are the established synthesis protocols for Spiromustine, and how do variations in reaction conditions impact yield and purity?

- Methodological Answer : Spiromustine synthesis typically involves alkylation of a hydantoin core with a chlorinated alkylating agent under controlled pH (7.5–8.5). Yield optimization requires precise temperature control (60–65°C) and inert atmospheres to prevent hydrolysis of the reactive chloroethyl group. Characterization via NMR (¹H/¹³C) and HPLC-MS is critical to confirm structural integrity, particularly for verifying the absence of regioisomers caused by competing alkylation sites . Purity thresholds (>98%) are achievable using gradient elution in reverse-phase chromatography, as described in hydantoin derivative protocols .

Q. What in vitro models are most validated for studying Spiromustine’s antiproliferative mechanisms?

- Methodological Answer : Standardized cell lines (e.g., HL-60 leukemia, MCF-7 breast cancer) are used to assess cytotoxicity via MTT assays, with IC₅₀ calculations normalized to positive controls (e.g., cisplatin). Mechanistic studies require complementary assays:

- DNA alkylation : Comet assays to detect crosslinking.

- Apoptosis : Flow cytometry with Annexin V/PI staining.

Experimental replicates (n ≥ 3) and blinded analysis are mandatory to minimize bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in Spiromustine’s pharmacokinetic data across species?

- Methodological Answer : Interspecies variability (e.g., murine vs. primate models) often arises from metabolic enzyme differences (e.g., CYP3A4 activity). To address this:

- Conduct physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing.

- Validate findings using microsampling LC-MS/MS to track metabolite profiles at multiple timepoints.

- Apply systematic review frameworks (PRISMA) to aggregate data and identify confounding variables (e.g., fasting state, co-administered drugs) .

Q. What statistical approaches are recommended for analyzing dose-response nonlinearities in Spiromustine’s efficacy studies?

- Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) is preferred for heterogeneous datasets. Key steps:

- Covariate analysis : Identify factors (e.g., tumor volume, baseline biomarkers) influencing EC₅₀.

- Goodness-of-fit tests : Use Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic models.

- Sensitivity analysis : Monte Carlo simulations to quantify uncertainty in parameter estimates .

Q. How should researchers design comparative studies between Spiromustine and structurally analogous agents (e.g., Diazaspiro-bicyclo hydantoin) to avoid structural confounding?

- Methodological Answer :

- Structural alignment : Use computational tools (e.g., Schrödinger’s Maestro) to superimpose molecular frameworks and quantify steric/electronic differences.

- Functional assays : Parallel testing under identical conditions (e.g., hypoxia, serum-free media) to isolate structure-activity relationships (SAR).

- Multivariate regression : Attribute efficacy disparities to specific substituents (e.g., chloro vs. methyl groups) while controlling for batch-to-batch variability .

Data Integrity & Reproducibility

Q. What protocols ensure reproducibility in Spiromustine’s in vivo toxicity profiling?

- Methodological Answer : Adhere to OECD Guidelines 407 (repeated-dose toxicity):

- Dosing : Body weight-adjusted administration (mg/kg) with vehicle controls.

- Endpoint harmonization : Histopathology scoring by ≥2 blinded pathologists.

- Data transparency : Raw datasets (e.g., organ weights, hematology) must be archived in FAIR-compliant repositories .

Q. How can conflicting results in Spiromustine’s DNA repair inhibition studies be systematically evaluated?

- Methodological Answer : Apply weight-of-evidence (WoE) frameworks :

- Meta-analysis : Aggregate data from ≥5 independent studies using random-effects models.

- Mechanistic plausibility : Prioritize studies with orthogonal validation (e.g., γH2AX foci + alkaline unwinding assays).

- Bias assessment : Use SYRCLE’s risk-of-bias tool for preclinical studies .

Ethical & Reporting Standards

Q. What are the ethical considerations for Spiromustine studies involving patient-derived xenografts (PDXs)?

- Methodological Answer : PDX protocols require:

- Institutional Review Board (IRB) approval : Informed consent for tissue acquisition.

- Animal welfare compliance : AAALAC-certified facilities with tumor burden monitoring (e.g., diameter ≤1.5 cm).

- Data anonymization : De-identify donor metadata in publications .

Q. How should researchers report negative or inconclusive findings in Spiromustine trials?

- Methodological Answer : Follow CONSORT extension for preclinical studies:

- Structured abstracts : Explicitly state primary null hypotheses.

- Limitations section : Discuss power constraints or model relevance (e.g., xenografts vs. spontaneous tumors).

- Data repositories : Share raw imaging/flow cytometry files to enable reanalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.